(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-3-5-14(17)6-4-13;/h3-8H,2,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRMWIBSNJTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following molecular formula: . Its structure includes an imidazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its biological properties.
Synthesis
The synthesis typically involves:
- Reagents : 1-ethyl-1H-imidazole, piperazine, and 4-fluorobenzoyl chloride.
- Conditions : Reactions are carried out in solvents like dichloromethane or ethanol under reflux conditions, often utilizing catalysts such as palladium on carbon for improved yields.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may act as a ligand in receptor binding studies, modulating their activity and influencing downstream signaling pathways .
Pharmacological Effects
Research indicates that derivatives of similar structures exhibit significant pharmacological effects:
- Opioid Receptor Agonism : Compounds with similar imidazole and piperazine structures have been found to selectively activate delta-opioid receptors, suggesting potential anxiolytic and antidepressant properties .
- Antifungal Activity : Studies on related benzoimidazolyl-piperazinyl derivatives indicate promising antifungal activity, which could extend to our compound of interest .
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against various biological targets:
- Binding Affinity : The compound shows notable binding affinities for opioid receptors, with implications for treating mood disorders and pain management.
- Antifungal Efficacy : Similar derivatives have shown effective inhibition of fungal growth in laboratory settings, indicating potential for therapeutic development against fungal infections .
Comparative Analysis
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological activities, including:
1. Antidepressant Activity
Research indicates that derivatives of piperazine exhibit significant antidepressant effects. The imidazole and piperazine structures are believed to interact with serotonin receptors, potentially enhancing mood regulation.
2. Antitumor Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated effectiveness against breast cancer cell lines by inducing apoptosis through caspase activation pathways .
3. Antimicrobial Properties
Compounds with piperazine and imidazole groups have exhibited antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound may also possess similar properties, making it a candidate for further investigation in antibiotic development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against E. coli and S. aureus |
Table 2: Case Studies on Related Compounds
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Case Study 1: Antidepressant Properties
A study investigated the effects of piperazine derivatives on depression models in mice. Results indicated a significant reduction in depressive behaviors, attributed to enhanced serotonergic signaling .
Case Study 2: Antitumor Mechanisms
Research focused on the anticancer potential of compounds structurally related to (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone hydrochloride found that these compounds could induce apoptosis in various cancer cell lines through mitochondrial dysfunction .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes nucleophilic reactions due to its secondary amine groups. Experimental studies demonstrate:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form N-substituted derivatives. For example, reaction with acetyl chloride yields a monoacetylated product at the piperazine nitrogen .
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Suzuki Coupling : The piperazine nitrogen can participate in palladium-catalyzed cross-couplings with aryl boronic acids to introduce aromatic substituents.
Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Yield (%) | By-Products |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 78 | Dialkylated impurity |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂, RT, 6h | 85 | None |
| Suzuki Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃, 80°C, 8h | 62 | Homocoupling side product |
Carbonyl Group Reactivity
The methanone carbonyl participates in:
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Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols. This reaction requires anhydrous THF at -78°C.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, altering pharmacological activity.
Kinetic Data for Carbonyl Reactions
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Grignard Addition | 1.2 × 10⁻³ | 45.8 |
| Catalytic Hydrogenation | 4.7 × 10⁻⁴ | 32.1 |
Imidazole Ring Reactions
The 1-ethylimidazole group exhibits:
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Electrophilic Substitution : Bromination occurs at the C4 position using Br₂/FeBr₃, yielding 4-bromoimidazole derivatives .
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Coordination Chemistry : The imidazole nitrogen binds to transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .
Fluorophenyl Group Transformations
The 4-fluorophenyl moiety undergoes:
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) produces 3-nitro-4-fluorophenyl derivatives, though steric hindrance from the piperazine reduces reaction rates.
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Hydrodefluorination : Under Pd/C and H₂, the C-F bond is cleaved selectively, forming a phenyl group.
Comparative Reactivity of Aromatic Substituents
| Position | Reaction | Relative Rate (vs. Benzene) |
|---|---|---|
| Para-F | Nitration | 0.12 |
| Para-F | Bromination | 0.08 |
Stability and Degradation Pathways
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Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl (pH < 3), releasing free base and Cl⁻.
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Oxidative Degradation : H₂O₂/Fe²⁃ (Fenton’s reagent) oxidizes the imidazole ring, forming imidazolidinone derivatives.
Degradation Products Under Stress Conditions
| Condition | Major Degradants | Mechanism |
|---|---|---|
| 0.1M HCl, 70°C, 24h | 4-fluorobenzoic acid, piperazine dihydrochloride | Hydrolysis |
| 3% H₂O₂, 40°C, 8h | Imidazolidinone, fluorophenol | Oxidation |
Biological Alkylation Reactions
In vitro studies suggest the compound acts as a mechanism-based inhibitor for cytochrome P450 enzymes via covalent bonding to heme iron through its imidazole nitrogen .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling a piperazine derivative with a fluorophenyl ketone. Key steps include:
- Imidazole alkylation : Reacting 1-ethylimidazole with a bromo- or chloroacetylpiperazine intermediate under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Acylation : Introducing the 4-fluorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts such as AlCl₃ or Pd-based systems for cross-coupling .
- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .
- Critical factors : Reaction temperature (70–100°C), solvent choice (DMF vs. THF), and stoichiometric ratios (1:1.2 for alkylation) significantly impact purity and yield (reported 60–75% in optimized conditions) .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral data should researchers prioritize?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm imidazole (δ 7.2–7.8 ppm), piperazine (δ 3.1–3.5 ppm), and fluorophenyl (δ 7.0–7.4 ppm) moieties .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~388.2 g/mol) and fragmentation patterns .
- X-ray crystallography : To resolve stereochemical ambiguities in the piperazine ring and confirm hydrochloride salt formation (Cl⁻ counterion interactions) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Stability : Hydrolytically sensitive due to the imidazole ring; store in airtight containers under inert gas (N₂/Ar) at –20°C .
- Decomposition risks : Exposure to moisture or light may lead to N-oxide formation (detectable via TLC or HPLC). Use amber glass vials and desiccants (silica gel) .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound, and how can binding affinity be experimentally validated?
- Hypothesized targets : Structural analogs of piperazine-imidazole hybrids show activity as histamine H₁/H₄ receptor ligands .
- Validation methods :
- Radioligand displacement assays : Use [³H]-mepyramine (H₁) or [³H]-JNJ7777120 (H₄) to measure IC₅₀ values .
- Functional assays : Calcium mobilization (FLIPR) or cAMP inhibition in transfected HEK293 cells .
- Data interpretation : Competitive binding curves (GraphPad Prism) and Schild analysis to distinguish competitive vs. allosteric inhibition .
Q. How do structural modifications (e.g., substituent variation on imidazole or fluorophenyl groups) affect pharmacological activity?
- SAR insights :
- Imidazole substitution : 1-Ethyl groups enhance metabolic stability compared to methyl analogs (in vitro liver microsome assays) .
- Fluorophenyl position : Para-fluorine increases lipophilicity (logP ~2.8) and blood-brain barrier permeability (MDCK-MDR1 assays) .
- Experimental design : Synthesize analogs (e.g., 4-chlorophenyl or 3,4-difluorophenyl derivatives) and compare IC₅₀ values in receptor-binding assays .
Q. How should researchers address contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?
- Case example : Discrepancies in H₄ receptor affinity may arise from assay conditions (e.g., GTPγS vs. cAMP assays).
- Resolution strategies :
- Standardize protocols : Use uniform cell lines (e.g., CHO-K1/H₄) and buffer systems (e.g., HEPES with 0.1% BSA) .
- Control compounds : Include reference ligands (e.g., thioperamide for H₄) to normalize inter-study variability .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to reconcile data from multiple sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
